

The Versatile Building Block: 1-Boc-4-(aminomethyl)piperidine in Modern Drug Discovery

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Compound of Interest		
Compound Name:	1-Boc-4-(aminomethyl)piperidine	
Cat. No.:	B134491	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Boc-4-(aminomethyl)piperidine is a highly versatile bifunctional molecule that has emerged as a crucial building block in medicinal chemistry and drug discovery. Its unique structure, featuring a piperidine ring substituted with a Boc-protected primary amine at the 4-position, offers a valuable scaffold for the synthesis of a diverse array of biologically active compounds. The piperidine moiety provides a three-dimensional framework that can effectively orient substituents to interact with biological targets, while the protected aminomethyl group serves as a key handle for introducing various functionalities through well-established chemical transformations.[1][2] This combination of features makes it an ideal starting material for the development of novel therapeutics targeting a range of diseases, including cancer, diabetes, and inflammatory disorders.

This document provides detailed application notes and experimental protocols for the use of **1-Boc-4-(aminomethyl)piperidine** in the synthesis of key drug classes, including Poly(ADP-ribose) polymerase (PARP) inhibitors, Protein Kinase B (Akt) inhibitors, and Bruton's tyrosine kinase (BTK) inhibitors.

Application in the Synthesis of PARP Inhibitors



Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, and their inhibition has become a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] Several approved PARP inhibitors incorporate a piperidine or piperazine moiety, highlighting the importance of this scaffold in achieving high-affinity binding to the enzyme's active site. **1-Boc-4-(aminomethyl)piperidine** serves as a key precursor for introducing the piperidine pharmacophore.

Quantitative Data: Potency of Piperidine-Containing

PARP Inhibitors

Compound Class/Example	Target	IC50 (nM)	Reference
Olaparib Analogue 5l	PARP-1	16.10 ± 1.25	[5]
Rucaparib	PARP-1/2	Sub-micromolar	[6]
Olaparib	PARP-1/2	Sub-micromolar	[6]
Benzimidazole Carboxamide Derivatives	PARP-1	Potent Inhibition	[7]

Experimental Protocol: Synthesis of a PARP Inhibitor Pharmacophore

This protocol outlines a representative synthesis of a key intermediate for a PARP inhibitor, demonstrating the utility of **1-Boc-4-(aminomethyl)piperidine**.

Step 1: Amide Coupling of 1-Boc-4-(aminomethyl)piperidine with a Carboxylic Acid

- Reaction Setup: In a round-bottom flask, dissolve 1-Boc-4-(aminomethyl)piperidine (1.0 eq) and a suitable carboxylic acid (e.g., a substituted benzoic acid, 1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- Coupling Agent Addition: Add a peptide coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.



- Reaction Conditions: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired amide. A typical yield for this type of reaction is in the range of 70-90%.

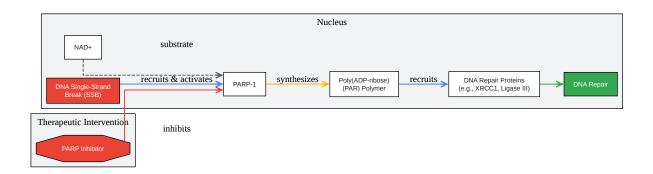
Step 2: Boc Deprotection

- Reaction Setup: Dissolve the Boc-protected amide from Step 1 in a suitable solvent such as DCM or 1,4-dioxane.
- Acidic Cleavage: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
- Reaction Conditions: Stir the reaction at room temperature for 1-4 hours.
- Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting amine salt can often be used in the next step without further purification.

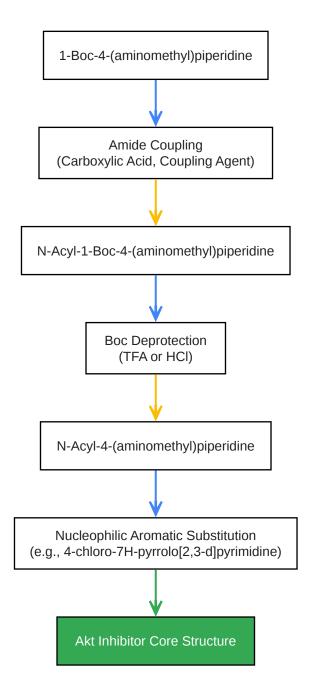
This deprotected piperidine derivative is now ready for further elaboration into a final PARP inhibitor molecule.

Signaling Pathway: PARP in DNA Damage Repair

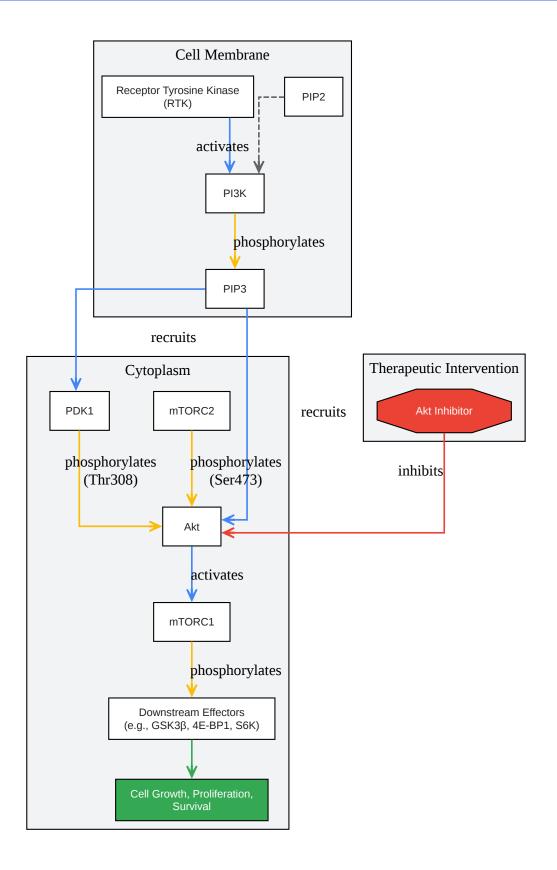




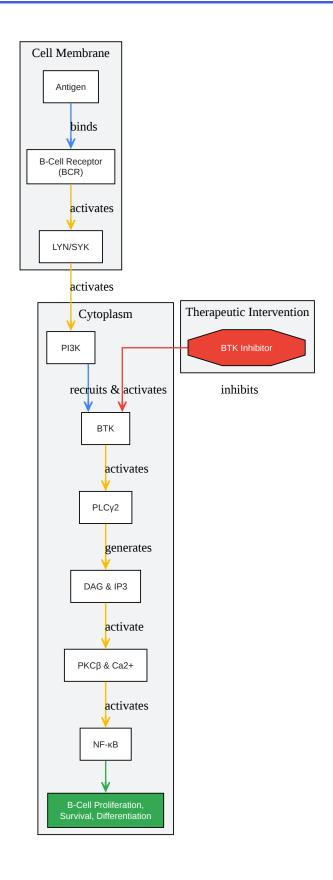












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